REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:16])[CH2:10][C:11]([O:13]CC)=[O:12])=[CH:4][CH:3]=1.[O-]CC.[Na+].CO[CH:23]=[CH:24][C:25](=O)[CH3:26]>CCO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:25]([CH3:26])=[CH:24][CH:23]=[C:10]([C:11]([OH:13])=[O:12])[C:9]2=[O:16])=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
139 g
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Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)NC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
65.6 g
|
Type
|
reactant
|
Smiles
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[O-]CC.[Na+]
|
Name
|
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
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COC=CC(C)=O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
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CCO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture is refluxed for 3 hours
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Duration
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3 h
|
Type
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CONCENTRATION
|
Details
|
the reaction mixture is concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
to remove the EtOH
|
Type
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ADDITION
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Details
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The residue is diluted with DCM (700 mL) and 1 M HCl (1500 mL)
|
Type
|
EXTRACTION
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Details
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The aqueous phase is extracted with DCM (3×500 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with saturated aqueous sodium chloride (1000 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is triturated with EtOAc (150 mL) at RT (10-15° C.) for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
After filtration
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Type
|
WASH
|
Details
|
washing with EtOAc (50 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1C(C(=CC=C1C)C(=O)O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.3 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |